molecular formula C19H17NO3S B2418129 (E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448139-39-6

(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2418129
CAS No.: 1448139-39-6
M. Wt: 339.41
InChI Key: VRIVPIDFGWTLBJ-BQYQJAHWSA-N
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Description

(E)-1'-(3-(Thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a sophisticated spiro-fused hybrid compound designed for advanced pharmaceutical and organic materials research. This molecule integrates several privileged pharmacophoric elements: a spiro[chroman-2,3'-pyrrolidin]-4-one scaffold and a conjugated (E)-3-(thiophen-2-yl)acryloyl moiety. The spirochroman-pyrrolidin core is a structurally constrained framework of high interest in drug discovery, known for imparting three-dimensional complexity and influencing key biological interactions . The (E)-configured acryloyl chain, linked to a thiophene heterocycle, extends molecular conjugation, which can enhance electron delocalization and is critical for interactions with biological targets and for optical properties . The strategic combination of these features makes this compound a valuable intermediate for constructing complex spiro-fused cyclic frameworks, which are prevalent in the development of therapeutics with antimicrobial, anticancer, and anti-inflammatory activities . Researchers can leverage this compound in the rational design and synthesis of novel bioactive molecules, particularly in the exploration of structure-activity relationships (SAR) and as a key building block in multi-component reactions . Its structure is characterized by a well-defined E-configuration around the C=C bond and a specific spiro geometry, which can be confirmed by techniques such as single-crystal X-ray diffraction, similar to related structural analyses . This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

1'-[(E)-3-thiophen-2-ylprop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-16-12-19(23-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-24-14/h1-8,11H,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIVPIDFGWTLBJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,3-dicarbonyl compounds under acidic conditions.

    Synthesis of the Chroman Moiety: The chroman structure is often formed via the cyclization of phenolic compounds with aldehydes or ketones in the presence of acid catalysts.

    Spirocyclization: The final step involves the spirocyclization reaction, where the chroman and pyrrolidinone rings are fused together.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of spiro compounds, including (E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one , typically involves multi-step synthetic routes that include the formation of the spiro structure through cyclization reactions. Various methodologies have been reported for synthesizing related spiro compounds, often focusing on optimizing yields and purity through techniques such as refluxing with different reagents and solvents.

Key Synthetic Steps

  • Formation of Spiro Structure : The initial step often involves creating a chroman derivative followed by the introduction of the pyrrolidine moiety.
  • Acrylation Reaction : The thiophene group is introduced via an acrylation reaction, which is crucial for imparting biological activity.
  • Purification : The final product is typically purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related spiro compounds. For instance, a series of spiro[chroman-2,4′-piperidin]-4-one derivatives were synthesized and evaluated against various cancer cell lines including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). One compound demonstrated significant cytotoxicity with IC50 values ranging from 0.31 to 5.62 μM, indicating strong potential as an anticancer agent .

Antifungal Activity

The antifungal properties of thiophene derivatives have been explored extensively. A related study synthesized 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives which exhibited promising antifungal activity against various fungal strains with EC50 values significantly lower than standard antifungal agents . This suggests that the incorporation of thiophene into spiro compounds may enhance their bioactivity.

Antibacterial Activity

The antibacterial effects of thiophene-containing compounds have also been documented. Compounds derived from antipyrine-thiophene hybrids showed high antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential as effective antimicrobial agents . The relative activity index for some derivatives was close to that of established antibiotics like Ampicillin.

Comparative Data Table

Compound Activity Type Tested Strains/Cell Lines IC50/EC50 Values Reference
Spiro[chroman-2,4′-piperidin]-4-oneAnticancerMCF-7, A2780, HT-290.31 - 5.62 μM
3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-oneAntifungalFg, Rs, Bc, Cc5.52 - 9.97 µg/mL
Antipyrine-thiophene hybridsAntibacterialE. coli, S. aureusRanges from 68% to 91.7% inhibition

Case Study 1: Anticancer Screening

A detailed study evaluated a series of spiro compounds for their cytotoxic effects on human cancer cell lines using the MTT assay method. The most active compound induced significant early apoptosis in MCF-7 cells and altered cell cycle distribution favorably towards cancer treatment .

Case Study 2: Antifungal Evaluation

Another research effort focused on synthesizing thiophene-based derivatives aimed at combating fungal infections. The study demonstrated that specific derivatives exhibited superior antifungal activity compared to traditional agents, suggesting a viable pathway for developing new antifungals .

Mechanism of Action

The mechanism of action of (E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor domains .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,3’-thiophene]: Similar in structure but with an indoline moiety instead of chroman.

    Spiro[indoline-2,3’-hydropyridazine]: Features a hydropyridazine ring instead of pyrrolidinone.

Uniqueness

(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a thiophene ring, chroman moiety, and pyrrolidinone ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound (E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H17N1O2S\text{C}_{19}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}

This compound features a spirocyclic framework that contributes to its unique biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting its utility in addressing infections.

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It could influence various signaling pathways associated with cell survival and apoptosis.
  • Interaction with DNA : Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

1. Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to control groups.

2. Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50%, showcasing its potential as an anti-inflammatory agent.

3. Antimicrobial Properties

Testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerCell Viability AssayIC50 = 15 µM
Anti-inflammatoryCytokine Measurement>50% reduction in TNF-alpha
AntimicrobialMIC TestMIC = 32 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between chroman-4-one derivatives and thiophene-containing acryloyl precursors. For example:

  • Step 1 : Activation of the chroman-4-one core via nucleophilic substitution or ring-opening reactions.
  • Step 2 : Conjugation with (E)-3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., Et₃N in THF at 0–5°C).
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while intermediates are purified via column chromatography (ethyl acetate/hexane, 1:4) and analyzed using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., spiro-junction protons at δ 3.2–4.0 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O) at ~200 ppm and spiro carbon signals .
  • IR Spectroscopy : Detects acryloyl C=O stretching (~1670 cm1 ^{-1}) and thiophene C-S vibrations (~690 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spirocyclic conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and torsion angles. For example:

  • Torsion Analysis : The dihedral angle between the chroman and pyrrolidin rings (e.g., C14–N2–C13–O2 = −177.25° in related spiro compounds) confirms spatial arrangement .
  • Hydrogen Bonding : Intermolecular interactions (e.g., N2–H2A···O2, D···A = 2.876 Å) stabilize the crystal lattice, aiding in structure validation .

Q. What computational strategies predict synthetic pathways and optimize reaction yields?

  • Methodological Answer :

  • Retrosynthetic Software : Tools like AiZynthFinder or ASKCOS propose routes based on fragment coupling and retrosynthetic rules .
  • DFT Calculations : Optimize transition states (e.g., acryloyl conjugation energy barriers) and predict regioselectivity in spirocyclization .
  • Machine Learning : Models trained on reaction databases prioritize solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂) for yield improvement .

Q. How can researchers address contradictions in spectral data during structure elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., ChemDraw simulations).
  • Dynamic NMR : Resolve overlapping signals by analyzing temperature-dependent 1H^1H-NMR shifts (e.g., rotameric equilibria in spiro systems) .
  • Crystallography : Use SCXRD as a "gold standard" to resolve ambiguities in stereochemistry .

Key Challenges and Recommendations

  • Synthetic Challenges : Low yields in spirocyclization due to steric hindrance. Solution : Use bulky base additives (e.g., DBU) to deprotonate intermediates .
  • Data Contradictions : Discrepancies in NMR shifts due to solvent polarity. Recommendation : Standardize solvent systems (e.g., CDCl₃ for 1H^1H-NMR) .

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